2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by the introduction of the quinazolinone moiety. Key steps in the synthesis may involve:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Quinazolinone Moiety: This step involves the cyclization of appropriate intermediates to form the quinazolinone ring.
Iodination and Methoxylation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole or quinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: The compound serves as a model system for studying the reactivity and properties of indole and quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE include other indole and quinazolinone derivatives. These compounds share structural similarities but may differ in their specific substituents and biological activities . Examples of similar compounds include:
Indole-3-carbaldehyde: An indole derivative with significant biological activity.
Quinolin-2,4-dione: A quinazolinone derivative with unique pharmacological properties.
The uniqueness of 2-[(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and its potential for diverse biological applications .
Properties
Molecular Formula |
C26H20IN3O3 |
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Molecular Weight |
549.4 g/mol |
IUPAC Name |
2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O3/c1-3-29-23-7-5-4-6-19(23)20(25(29)31)15-24-28-22-13-8-16(27)14-21(22)26(32)30(24)17-9-11-18(33-2)12-10-17/h4-15H,3H2,1-2H3/b20-15- |
InChI Key |
JSPXXLMXNQUZNG-HKWRFOASSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Origin of Product |
United States |
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